![molecular formula C16H14ClN5OS B2638425 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1351643-47-4](/img/structure/B2638425.png)
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src kinases are a family of non-receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. PP2 has been widely used in scientific research to study the role of Src kinases in various biological processes.
Scientific Research Applications
Antioxidant and Coordination Properties
Research on pyrazole-acetamide derivatives, similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide, has shown significant antioxidant activity. For instance, two pyrazole-acetamide derivatives, N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L2), were synthesized and assessed for their antioxidant capacity through in vitro methods such as DPPH, ABTS, and FRAP assays. These studies highlighted the potential of these compounds in scavenging free radicals and contributing to antioxidant defenses. Furthermore, the coordination complexes of these derivatives with Co(II) and Cu(II) ions were synthesized and characterized, revealing interesting structures and coordination geometries in their solid-state forms (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Properties
Another study focused on similar derivatives of N-(3-chloro-4-fluorophenyl)acetamide, which exhibited considerable anti-inflammatory activity. This research underlines the potential of these compounds in addressing inflammation-related disorders and provides a pathway for the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c1-11-3-4-12(9-13(11)17)19-15(23)10-24-16-6-5-14(20-21-16)22-8-2-7-18-22/h2-9H,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXJTIJMIMMZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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